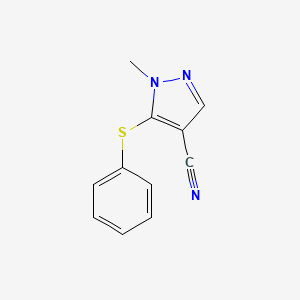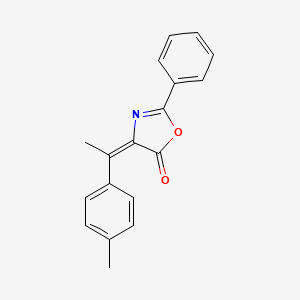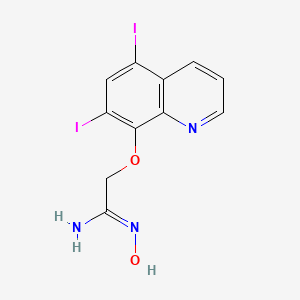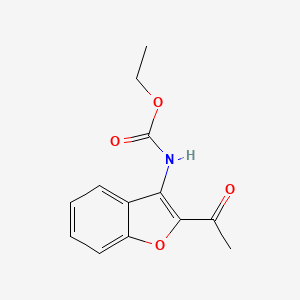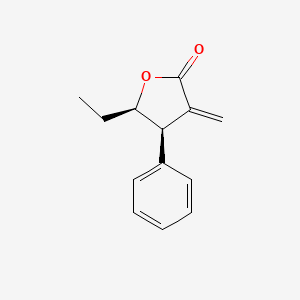
(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one is a complex organic compound with a unique structure that includes a dihydrofuran ring, an ethyl group, a methylene group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and advanced purification methods to ensure high yield and purity. The exact methods used in industrial settings are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl and methylene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-4,5-Dihydro-4-hydroxy-5-methyl-2(3H)-furanone
- (4R,5R)-5-Methyl-3-methylene-4-phenyldihydrofuran-2(3H)-one
- (4R,5R)-5-Ethyl-3-methylene-4-(4-methylphenyl)dihydrofuran-2(3H)-one
Uniqueness
(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(4R,5R)-5-ethyl-3-methylidene-4-phenyloxolan-2-one |
InChI |
InChI=1S/C13H14O2/c1-3-11-12(9(2)13(14)15-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3H2,1H3/t11-,12+/m1/s1 |
InChI Key |
OBISOKJCWCMSRD-NEPJUHHUSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](C(=C)C(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1C(C(=C)C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(Methoxymethoxy)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12893252.png)

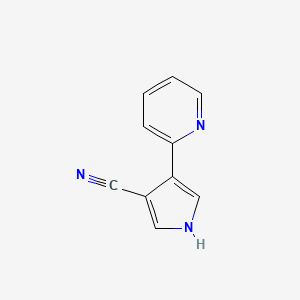
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
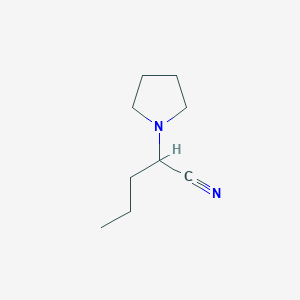
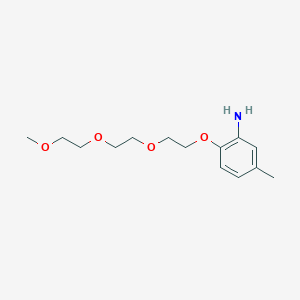

![2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
